3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
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Overview
Description
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a complex organic compound that features a benzofuran moiety, an oxadiazole ring, and a piperidine ring. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for diverse pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling with Piperidine: The final step involves coupling the benzofuran-oxadiazole intermediate with piperidine under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: N-alkyl or N-acyl derivatives of piperidine.
Scientific Research Applications
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole Derivatives: Compounds with similar structures that exhibit antimicrobial and antiviral activities.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H15N3O2/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11/h1-2,4,6,8,11,16H,3,5,7,9H2 |
InChI Key |
SVIMJEBCEXJLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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